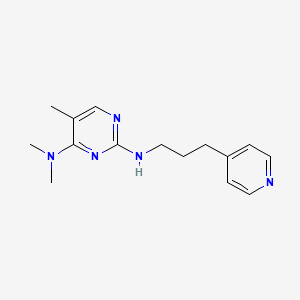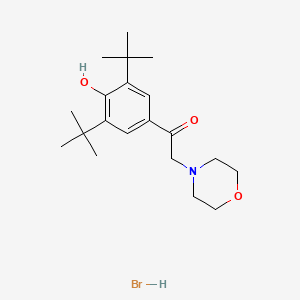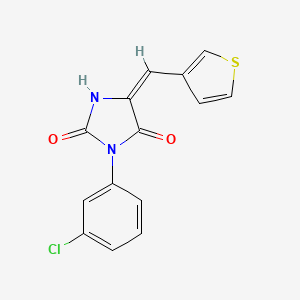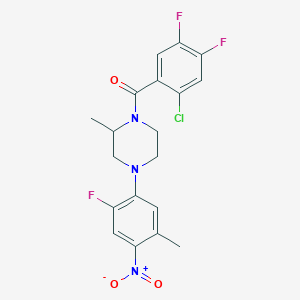
N~4~,N~4~,5-trimethyl-N~2~-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine
Vue d'ensemble
Description
N~4~,N~4~,5-trimethyl-N~2~-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells.
Applications De Recherche Scientifique
Pyridine Derivatives in Prebiotic Chemistry
Pyridine derivatives, such as N4,N4,5-trimethyl-N2-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine, play a significant role in prebiotic chemistry. Research indicates that these compounds, including pyridine and its derivatives, could have been central to the organic chemistry that led to the origin of life on Earth. Pyridine formation is seen as a key intermediate step towards the formation of pyrimidine, which is a critical component of important nucleobases like cytosine, uracil, and thymine. This highlights the potential prebiotic importance of pyridine derivatives (Balucani et al., 2020).
Polyimides with Pyridine Groups
The incorporation of pyridine groups into polymers, such as polyimides, has been studied for enhancing their material properties. For instance, a study on polyimides derived from a diamine monomer containing pyridine groups showed improved thermal and mechanical properties. These polyimides exhibited high thermal stability, solubility in organic solvents, and could form filmswith excellent mechanical strength. Such materials are potentially useful in applications requiring high-temperature resistance and mechanical robustness (Kun-Li Wang et al., 2008).
Fluorescent Polyimides for Chemosensors
Pyridine derivatives have also been explored in the context of chemosensors. A novel diamine containing pyridine was synthesized and used to create poly(pyridine-imide), which can act as a fluorescent chemosensor. This material was noted for its thermal stability and ability to act as an "off-on" fluorescent switcher for acids, demonstrating its potential in sensing applications (Kun-Li Wang et al., 2008).
Pharmacological Aspects of Pyrimidine Derivatives
Pyrimidine, closely related to pyridine derivatives, shows a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities. This highlights the pharmacological significance of pyrimidine and its derivatives, which could be relevant to the study of N4,N4,5-trimethyl-N2-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine (Vishal A. Verma et al., 2020).
Applications in Optical and Electronic Devices
Pyridine-containing polymers, such as polyimides, have been investigated for their optical and electronic properties. These materials show promising applications in the field of organic light-emitting diodes (OLEDs) and other electronic devices due to their high thermal stability, optical transparency, and good dielectric properties. The integration of pyridine and pyrimidine moieties into polyimides has been shown to enhance these properties, making them suitable for advanced technological applications (Chunbo Wang et al., 2015).
Propriétés
IUPAC Name |
4-N,4-N,5-trimethyl-2-N-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-12-11-18-15(19-14(12)20(2)3)17-8-4-5-13-6-9-16-10-7-13/h6-7,9-11H,4-5,8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHSRZQIIYUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)NCCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4058324.png)

![5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-3-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4058344.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4058359.png)

![2-(4-chlorophenyl)-4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B4058374.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)

![methyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4058423.png)

![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B4058428.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058430.png)